molecular formula C11H17NO2 B2533309 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1864319-13-0

3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B2533309
CAS No.: 1864319-13-0
M. Wt: 195.262
InChI Key: FNEKDSCGWIBLDE-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.262. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Structural Studies:

  • Synthesis of Spirocyclic Compounds : Research has demonstrated methods for synthesizing spirocyclic compounds, including variants of 2-oxa-6-azaspiro[3.3]heptane. These compounds are valuable in generating fused ring systems and tetracyclic structures useful in various chemical syntheses (Gurry, McArdle, & Aldabbagh, 2015).

  • Structural Analysis and Improved Synthesis : Studies have focused on improving the synthesis of these spiro compounds, making them more stable and soluble. This enhances their usability in different chemical contexts (van der Haas et al., 2017).

  • X-Ray Crystallography : X-ray crystallography has been used to understand the structure of these compounds, which aids in their application in chemical syntheses (Gurry et al., 2015).

Pharmacological Applications:

  • Antibacterial Activity : Novel derivatives of azaspiroheptanes have been synthesized with potent antibacterial activity against various pathogens, including multidrug-resistant strains, highlighting their potential in developing new antibiotics (Odagiri et al., 2013).

  • Antiviral Properties : Certain spirocyclic compounds have shown effectiveness against human coronaviruses and influenza viruses, indicating their potential in antiviral drug development (Apaydın et al., 2019).

Chemical Property Modification:

  • Modification of Lipophilicity : Research indicates that introducing a spirocyclic center in certain compounds can significantly alter their lipophilicity, which is crucial in drug design (Degorce, Bodnarchuk, & Scott, 2019).

Mechanism of Action

Target of Action

The primary target of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G-protein coupled receptor involved in the regulation of feeding behavior and energy homeostasis .

Mode of Action

This compound acts as an antagonist at the MCHr1 . This means it binds to the receptor and blocks its activation by the natural ligand, melanin-concentrating hormone. This inhibition can lead to decreased appetite and energy expenditure .

Biochemical Pathways

The exact biochemical pathways affected by 3-(Oxan-4-yl)-2-azaspiro[3Given its target, it likely impacts pathways related to energy homeostasis and feeding behavior .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by appropriate lipophilicity for a CNS indication and excellent permeability with no efflux . These properties suggest that the compound has good bioavailability and can effectively reach its target in the central nervous system .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antagonistic activity at the MCHr1. By blocking this receptor, it may lead to changes in neuronal signaling that result in decreased appetite and energy expenditure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors that affect the expression or activity of MCHr1 could potentially impact the efficacy of the compound. Additionally, factors that affect the compound’s stability, such as pH or temperature, could also influence its action . .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds may be flammable, toxic, or reactive .

Properties

IUPAC Name

1-(oxan-4-yl)-2-azaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10-11(4-1-5-11)9(12-10)8-2-6-14-7-3-8/h8-9H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEKDSCGWIBLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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